molecular formula C21H17P B6330263 2-(Diphenylphosphino)indene CAS No. 857444-03-2

2-(Diphenylphosphino)indene

Cat. No. B6330263
CAS RN: 857444-03-2
M. Wt: 300.3 g/mol
InChI Key: LIDLECDACSRQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphino)indene, also known as 2-dppi, is an organophosphorus compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents. This compound has a wide range of applications in organic synthesis, as a catalyst and reagent, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

2-(Diphenylphosphino)indene is widely used in scientific research. It has been used as a catalyst in metal-catalyzed cyclization reactions, as a reagent for the synthesis of phosphonates and phosphines, and as a ligand for transition metal complexes. It has also been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the binding of hormones to receptors.

Mechanism of Action

2-(Diphenylphosphino)indene is an organophosphorus compound that binds to metal ions and proteins, and it is believed to act as a Lewis acid in biochemical processes. It has been shown to bind to metal ions such as zinc, iron, and copper, and it can also interact with proteins, such as enzymes and receptors. The binding of 2-(Diphenylphosphino)indene to these proteins can affect their activity and structure.
Biochemical and Physiological Effects
2-(Diphenylphosphino)indene has been shown to have a wide range of effects on biochemical and physiological processes. It has been used to regulate the activity of enzymes, such as proteases and phosphatases, and it has also been used to modulate the binding of hormones to receptors. In addition, 2-(Diphenylphosphino)indene has been used to study the regulation of gene expression, as well as the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Diphenylphosphino)indene in lab experiments is its low toxicity. It is also relatively easy to synthesize and handle in the lab. However, one of the main limitations is that it is not very soluble in aqueous solutions, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for the use of 2-(Diphenylphosphino)indene in scientific research. It could be used to study the regulation of gene expression and the binding of hormones to receptors. It could also be used to study the regulation of cell growth and differentiation. In addition, 2-(Diphenylphosphino)indene could be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts for organic synthesis. Finally, it could be used to develop new drugs and therapeutics.

Synthesis Methods

2-(Diphenylphosphino)indene can be synthesized by reacting indene with diphenylphosphine in the presence of a base, such as sodium hydride. The reaction is typically carried out in a solvent such as toluene or THF at a temperature of around 80°C. The reaction is usually complete within 1-2 hours. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

1H-inden-2-yl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17P/c1-3-11-19(12-4-1)22(20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLECDACSRQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylphosphino)indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.